What is the chemical structure of Niazirin?
What is the chemical structure of Niazirin?
An In-depth Analysis of the Chemical Structure, Bioactivity, and Mechanisms of Action of a Promising Bioactive Compound from Moringa oleifera
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niazirin is a nitrile glycoside that has been isolated from various parts of the plant Moringa oleifera, a tree native to the Indian subcontinent. It is a compound of significant interest within the scientific community due to its diverse range of biological activities. Emerging research has highlighted its potential as an antioxidant, an anti-inflammatory agent, and a modulator of key cellular signaling pathways involved in metabolic diseases. This technical guide provides a detailed overview of the chemical structure of Niazirin, summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its known mechanisms of action.
Chemical Structure and Properties
Niazirin is classified as a phenolic glycoside. Its structure consists of a rhamnose sugar moiety linked to a 4-hydroxyphenylacetonitrile aglycone.
Systematic IUPAC Name: 2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetonitrile.[1]
Table 1: Physicochemical Properties of Niazirin
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇NO₅ | [1] |
| Molecular Weight | 279.29 g/mol | [1] |
| Monoisotopic Mass | 279.11067264 Da | [1] |
| CAS Number | 122001-32-5 | [1] |
| Appearance | Powder | Vendor Data |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Vendor Data |
| SMILES | CC1C(C(C(C(O1)OC2=CC=C(C=C2)CC#N)O)O)O | Vendor Data |
| InChI | InChI=1S/C14H17NO5/c1-8-11(16)12(17)13(18)14(19-8)20-10-4-2-9(3-5-10)6-7-15/h2-5,8,11-14,16-18H,6H2,1H3/t8-,11-,12+,13+,14-/m0/s1 | [1] |
| InChIKey | OBJREHLZEIEGDU-CNJBRALLSA-N | [1] |
Table 2: Reported Biological Activity of Niazirin
| Assay | Target/Effect | Result | Source |
| α-Glucosidase Inhibition | α-Glucosidase | IC₅₀: 382.2 µM | [2] |
| Antioxidant Activity | DPPH Radical Scavenging | Data not quantitatively reported, but showed good free radical scavenging activity. | [1] |
| Antioxidant Activity | ABTS Radical Scavenging | Data not quantitatively reported, but showed good free radical scavenging activity. | [1] |
| Antioxidant Activity | Ferric Reducing Antioxidant Power (FRAP) | Data not quantitatively reported, but showed good free radical scavenging activity. | [1] |
| Cell Proliferation | Attenuation of high glucose-induced Vascular Smooth Muscle Cell (VSMC) proliferation | Significantly attenuated proliferation. | [1] |
| ROS Production | Decrease in high glucose-induced ROS in VSMCs | Significantly decreased ROS production. | [1] |
Experimental Protocols
Isolation of Niazirin from Moringa oleifera
A preparative method for isolating Niazirin in high purity and yield utilizes Fast Centrifugal Partition Chromatography (FCPC).[3][4]
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Plant Material: Dried and powdered fruits (pods) of Moringa oleifera.
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Extraction: The powdered material is first extracted with a solvent like chloroform to produce a crude extract.
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FCPC Protocol:
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Solvent System Preparation: A two-phase solvent system is prepared with ethyl acetate/n-butanol/water at a ratio of 6:0.5:4 (v/v/v). The mixture is thoroughly shaken and allowed to separate into an upper organic layer and a lower aqueous layer.
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Stationary and Mobile Phases: The upper organic layer is used as the stationary phase, and the lower aqueous phase serves as the mobile phase.
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Sample Preparation: The crude chloroform extract (e.g., 1 gram) is dissolved in a mixture of the stationary and mobile phases (e.g., 5 mL stationary phase and 3 mL mobile phase).
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Chromatography: The FCPC column is filled with the stationary phase. The sample is then injected, and the mobile phase is pumped through the column in descending mode at a defined flow rate (e.g., 6 mL/min) and rotor speed (e.g., 400 rpm).
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Fraction Collection & Analysis: Fractions are collected and monitored by High-Performance Liquid Chromatography (HPLC) to identify those containing Niazirin.
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Yield and Purity: This method has been reported to yield approximately 70 mg of Niazirin from 1 g of crude extract, with a purity of 94.8% as determined by HPLC.[3][4]
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In Vitro Antioxidant Activity Assays
The antioxidant capacity of Niazirin has been evaluated using several standard assays.[1] The following are generalized protocols.
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DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
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Prepare a stock solution of DPPH in methanol.
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In a 96-well plate, add various concentrations of Niazirin to the DPPH solution.
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Incubate the plate in the dark at room temperature for approximately 30 minutes.
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Measure the absorbance at a wavelength of ~517 nm using a microplate reader.
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The percentage of scavenging activity is calculated relative to a control (DPPH solution without Niazirin). The IC₅₀ value is determined from a dose-response curve.
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-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
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Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
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Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of ~0.70 at 734 nm.
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Add various concentrations of Niazirin to the diluted ABTS•+ solution.
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After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.
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Calculate the percentage of inhibition and determine the IC₅₀ value.
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Cell-Based Assays
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High Glucose-Induced VSMC Proliferation Assay:
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Culture vascular smooth muscle cells (VSMCs) in standard medium.
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Induce a proliferative state by exposing the cells to a high concentration of glucose (e.g., 25 mM D-glucose) for a specified period (e.g., 24-48 hours).
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Treat the high-glucose-stimulated cells with varying concentrations of Niazirin.
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Assess cell viability and proliferation using a method such as the CCK-8 (Cell Counting Kit-8) assay, which measures mitochondrial dehydrogenase activity.
-
Alternatively, proliferation can be assessed by Western blot analysis of proliferation markers like Proliferating Cell Nuclear Antigen (PCNA).
-
-
Intracellular ROS Production (DCF-DA Assay):
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Seed cells (e.g., VSMCs) in a 96-well plate and allow them to adhere.
-
Induce oxidative stress with a stimulus (e.g., high glucose). Treat cells with Niazirin simultaneously or as a pre-treatment.
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Wash the cells with phosphate-buffered saline (PBS).
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Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA) probe (e.g., 10-20 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.[5][6]
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During incubation, intracellular esterases cleave the diacetate group, trapping the non-fluorescent H₂DCF within the cells.
-
Wash the cells again with PBS to remove excess probe.
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Intracellular ROS oxidizes H₂DCF to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.
-
-
Western Blot Analysis for Protein Expression (PKCζ and Nox4):
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Culture, treat, and harvest cells as described in the proliferation assay.
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Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA or Bradford assay.
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Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
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Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions include:
-
Rabbit polyclonal anti-phospho-PKCζ (Thr410)
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Rabbit polyclonal anti-PKCζ
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Rabbit polyclonal anti-Nox4 (e.g., 1:1000 to 1:6000 dilution)[7]
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Anti-β-actin or anti-GAPDH (as a loading control)
-
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
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Signaling Pathways and Mechanisms of Action
Niazirin has been shown to modulate at least two critical signaling pathways related to metabolic health and oxidative stress.
Activation of the AMPK Signaling Pathway
Niazirin is considered an agonist of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4] By activating AMPK, Niazirin can improve carbohydrate and lipid metabolism.[4] Activated AMPK works to restore cellular energy balance by stimulating catabolic processes (like fatty acid oxidation and glycolysis) and inhibiting anabolic processes (like gluconeogenesis, cholesterol synthesis, and protein synthesis).[4][8]
Inhibition of the High Glucose-Induced PKCζ/Nox4 Pathway
In hyperglycemic conditions, such as those modeled by high-glucose treatment of vascular smooth muscle cells, there is an increase in reactive oxygen species (ROS) which contributes to complications like diabetic atherosclerosis. This process is mediated by the activation of Protein Kinase C zeta (PKCζ) and the subsequent upregulation of NADPH oxidase 4 (Nox4), a major source of ROS. Niazirin has been shown to intervene in this pathway. It prevents the high glucose-induced activation of PKCζ and inhibits the expression of Nox4, thereby reducing oxidative stress and the associated cell proliferation.[1][3]
References
- 1. Niazirin from Moringa oleifera Lam. attenuates high glucose-induced oxidative stress through PKCζ/Nox4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A method to determine reactive oxygen species production in intestinal and liver cell cultures using the 2′,7′-dichlorodihydrofluorescein diacetate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NOX4 antibody (14347-1-AP) | Proteintech [ptglab.com]
- 8. Recent advances in anti-inflammation via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
